molecular formula C14H18BFO2 B15088714 1-(3-Fluorophenyl)vinylboronic acid pinacol ester

1-(3-Fluorophenyl)vinylboronic acid pinacol ester

Cat. No.: B15088714
M. Wt: 248.10 g/mol
InChI Key: JHYKXYAWAWZTCM-UHFFFAOYSA-N
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Description

1-(3-Fluorophenyl)vinylboronic acid pinacol ester is a boronic ester derivative with the chemical formula C14H18BFO2. This compound is known for its utility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of the fluorophenyl group adds unique properties to the molecule, making it valuable in various chemical applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Fluorophenyl)vinylboronic acid pinacol ester can be synthesized through several methods. One common approach involves the reaction of 3-fluorophenylboronic acid with vinylboronic acid pinacol ester under palladium-catalyzed conditions. The reaction typically requires a base such as potassium carbonate and a solvent like tetrahydrofuran (THF). The mixture is heated to facilitate the coupling reaction, resulting in the formation of the desired product .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. Continuous flow reactors and automated systems are often employed to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions: 1-(3-Fluorophenyl)vinylboronic acid pinacol ester undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 1-(3-Fluorophenyl)vinylboronic acid pinacol ester primarily involves its role as a boronic ester in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired product. The fluorophenyl group can influence the reactivity and selectivity of the reactions, making it a valuable tool in synthetic chemistry .

Comparison with Similar Compounds

Uniqueness: 1-(3-Fluorophenyl)vinylboronic acid pinacol ester is unique due to the presence of the fluorophenyl group, which imparts distinct electronic and steric properties. This makes it particularly useful in reactions requiring high selectivity and reactivity .

Properties

Molecular Formula

C14H18BFO2

Molecular Weight

248.10 g/mol

IUPAC Name

2-[1-(3-fluorophenyl)ethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

InChI

InChI=1S/C14H18BFO2/c1-10(11-7-6-8-12(16)9-11)15-17-13(2,3)14(4,5)18-15/h6-9H,1H2,2-5H3

InChI Key

JHYKXYAWAWZTCM-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C(=C)C2=CC(=CC=C2)F

Origin of Product

United States

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